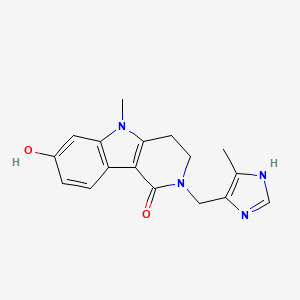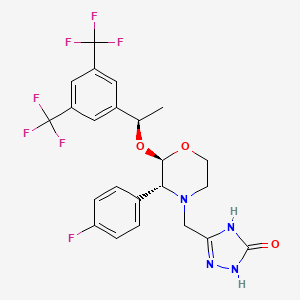
Sulfone de lafutidine
Vue d'ensemble
Description
Lafutidine Sulfone is a derivative of Lafutidine, a second-generation histamine H2 receptor antagonist. Lafutidine is primarily used to treat gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease. Lafutidine Sulfone retains the core structure of Lafutidine but includes a sulfone group, which can potentially alter its pharmacological properties and applications.
Applications De Recherche Scientifique
Lafutidine Sulfone has several scientific research applications, including:
Chemistry: Used as a model compound to study sulfone chemistry and its reactivity.
Biology: Investigated for its potential effects on biological systems, particularly in relation to histamine receptors.
Medicine: Explored for its potential therapeutic effects in treating gastrointestinal disorders and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
Target of Action
Lafutidine Sulfone primarily targets the histamine H2 receptors . These receptors play a crucial role in the secretion of gastric acid in the stomach, which is a key process in digestion .
Mode of Action
Lafutidine Sulfone, like other H2 receptor antagonists, acts by preventing the secretion of gastric acid . It also activates the calcitonin gene-related peptide , leading to the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . This results in increased somatostatin levels, which further results in less gastric acid secretion . Additionally, Lafutidine Sulfone causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of Helicobacter pylori to gastric cells .
Biochemical Pathways
The action of Lafutidine Sulfone affects several biochemical pathways. It stimulates the production of nitric oxide, which plays a role in regulating gastric mucosal blood flow . It also increases the levels of somatostatin, a hormone that inhibits gastric acid secretion . Furthermore, it influences the production of mucin, a key component of the protective mucus layer in the stomach .
Result of Action
The molecular and cellular effects of Lafutidine Sulfone’s action include the prevention of gastric acid secretion, stimulation of nitric oxide production, increase in somatostatin levels, enhancement of mucin production, inhibition of neutrophil activation, and prevention of Helicobacter pylori attachment to gastric cells . These actions contribute to its use in treating gastrointestinal disorders .
Action Environment
The action, efficacy, and stability of Lafutidine Sulfone can be influenced by environmental factors. This suggests that the timing of medication relative to meals could be an important factor in optimizing the therapeutic effect of Lafutidine Sulfone .
Analyse Biochimique
Biochemical Properties
Lafutidine Sulfone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with histamine H2 receptors, where it acts as an antagonist to prevent the secretion of gastric acid . Additionally, Lafutidine Sulfone inhibits the production of reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes . It also hinders the activation of nuclear factor kappa B (NF-κB), a transcription factor crucial for regulating inflammation and the immune response .
Cellular Effects
Lafutidine Sulfone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Lafutidine Sulfone activates calcitonin gene-related peptide, resulting in the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . It also increases somatostatin levels, leading to reduced gastric acid secretion . Furthermore, Lafutidine Sulfone inhibits neutrophil activation, preventing injury from inflammation .
Molecular Mechanism
The molecular mechanism of Lafutidine Sulfone involves several binding interactions with biomolecules. As a histamine H2 receptor antagonist, it binds to these receptors to prevent gastric acid secretion . Additionally, Lafutidine Sulfone activates calcitonin gene-related peptide, which stimulates nitric oxide production and regulates gastric mucosal blood flow . It also increases somatostatin levels, leading to reduced gastric acid secretion . Furthermore, Lafutidine Sulfone inhibits neutrophil activation, preventing injury from inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lafutidine Sulfone change over time. Studies have shown that Lafutidine Sulfone is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed, including sustained inhibition of gastric acid secretion and reduced inflammation . Additionally, Lafutidine Sulfone has been shown to maintain its antioxidant properties over extended periods .
Dosage Effects in Animal Models
The effects of Lafutidine Sulfone vary with different dosages in animal models. At lower doses, it effectively inhibits gastric acid secretion and reduces inflammation . At higher doses, toxic or adverse effects may be observed, including gastrointestinal discomfort and potential liver toxicity . Threshold effects have been noted, where the therapeutic benefits plateau beyond a certain dosage .
Metabolic Pathways
Lafutidine Sulfone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism . Additionally, Lafutidine Sulfone affects metabolic flux by modulating the levels of various metabolites involved in gastric acid secretion and inflammation .
Transport and Distribution
Lafutidine Sulfone is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Lafutidine Sulfone accumulates in specific tissues, including the gastric mucosa, where it exerts its therapeutic effects . Its localization and accumulation are influenced by factors such as tissue perfusion and binding affinity .
Subcellular Localization
The subcellular localization of Lafutidine Sulfone plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and the membranes of gastric cells . Targeting signals and post-translational modifications direct Lafutidine Sulfone to specific compartments or organelles, where it interacts with its target molecules . This localization is essential for its ability to inhibit gastric acid secretion and reduce inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lafutidine Sulfone typically involves the oxidation of Lafutidine. The process can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often include a solvent like acetonitrile and a controlled temperature to ensure the selective formation of the sulfone group.
Industrial Production Methods: In an industrial setting, the production of Lafutidine Sulfone may involve large-scale oxidation processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Lafutidine Sulfone can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide or sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Nucleophiles such as amines, alcohols, or thiols, solvents like dichloromethane, and catalysts like palladium.
Major Products:
Oxidation: Sulfoxides, higher oxidation state compounds.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Ranitidine: Another histamine H2 receptor antagonist used to treat similar gastrointestinal disorders.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action.
Nizatidine: Similar in structure and function to Lafutidine but with different pharmacokinetic properties.
Uniqueness of Lafutidine Sulfone: Lafutidine Sulfone’s unique sulfone group may confer distinct pharmacological properties, such as altered metabolic stability and reactivity, compared to other H2 receptor antagonists. This uniqueness can potentially lead to different therapeutic applications and efficacy profiles.
Propriétés
IUPAC Name |
2-(furan-2-ylmethylsulfonyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c26-21(18-31(27,28)17-20-7-6-14-29-20)23-9-2-5-13-30-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYKZWIKCBSALL-DJWKRKHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)





![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
